5-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
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Description
5-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a useful research compound. Its molecular formula is C27H26N4O3S and its molecular weight is 486.59. The purity is usually 95%.
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Scientific Research Applications
Hypoglycemic Activity
Research on benzimidoylpyrazoles, which share some structural similarities, has shown their potential as hypoglycemic agents. These compounds, including ones with methoxyphenyl groups, have been compared to classical standards like tolazamide and phenformin, indicating their role in combining biological activities beneficial for diabetes management (Shroff et al., 1981).
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated for their corrosion inhibition performance on mild steel in HCl solution. These studies found that certain pyrazole compounds, including those with methoxyphenyl substituents, demonstrate high efficiency in protecting against corrosion, which can be beneficial in various industrial applications (Yadav et al., 2016).
Antiproliferative Activity
Indenopyrazoles, particularly those with methoxy groups, have shown promising antiproliferative activity toward human cancer cells, acting as tubulin polymerization inhibitors. This suggests potential applications in cancer research and treatment development (Minegishi et al., 2015).
Corrosion Inhibition in Acidic Media
Bipyrazolic compounds have been studied for their inhibitive action towards the corrosion of pure iron in acidic media. These compounds, including those with methoxycarbonyl groups, act as efficient corrosion inhibitors, revealing their potential for protecting metals in corrosive environments (Chetouani et al., 2005).
Thermal and Photolytic Transformations
Spirocyclic 3H-pyrazoles, derived from reactions involving methoxyphenyl sulfones, undergo various transformations under thermal, acid-catalyzed, and photolytic conditions, indicating potential for chemical synthesis and material science applications (Vasin et al., 2014).
properties
IUPAC Name |
4-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-(4-methylphenyl)-1-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-19-9-11-21(12-10-19)27-24(18-30(29-27)22-7-5-4-6-8-22)26-17-25(28-31(26)35(3,32)33)20-13-15-23(34-2)16-14-20/h4-16,18,26H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQIKZZEOCRSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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